6-(3,4-dimethylbenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide
Description
This compound is a pyridine-3-carboxamide derivative featuring a 3,4-dimethylbenzenesulfonyl substituent at the 6-position and an N-(2-ethoxyphenyl) group. The sulfonyl group enhances electrophilicity and may improve binding affinity, while the 2-ethoxyphenyl moiety contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-4-28-20-8-6-5-7-19(20)24-22(25)17-10-12-21(23-14-17)29(26,27)18-11-9-15(2)16(3)13-18/h5-14H,4H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSKNHDLEZAMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetic and Physicochemical Properties
The following table compares key structural and functional differences between the target compound and analogs from the provided evidence:
Key Observations :
- Lipophilicity : The 2-ethoxyphenyl group in the target compound likely increases lipophilicity (logP) relative to the polar hydroxypyrrolidinyl group in ABL001, which may affect blood-brain barrier penetration .
- Metabolic Stability : The ethoxy group is less prone to oxidative metabolism than the chlorodifluoromethoxy group in ABL001, suggesting improved metabolic stability .
Spectroscopic and Structural Analysis
Infrared (IR) and Raman spectroscopy data for similar compounds (e.g., ) provide insights into vibrational modes:
- Sulfonyl Stretching : The target compound’s sulfonyl group exhibits characteristic S=O asymmetric stretching at ~1350–1300 cm⁻¹ and symmetric stretching at ~1160–1120 cm⁻¹, distinct from the C-F stretches (~1250–1100 cm⁻¹) in fluorophenyl-containing analogs .
- Ethoxy Group : The C-O-C stretching vibration near 1050–1000 cm⁻¹ differentiates it from methoxy or chlorodifluoromethoxy groups in analogs .
Pharmacological Implications
- Kinase Inhibition : ABL001’s pyridine carboxamide core is associated with kinase (e.g., BCR-ABL) inhibition, implying similar activity for the target compound .
- Selectivity: The 3,4-dimethylbenzenesulfonyl group may enhance selectivity for sulfotransferase enzymes or sulfonamide-binding receptors compared to non-sulfonylated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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